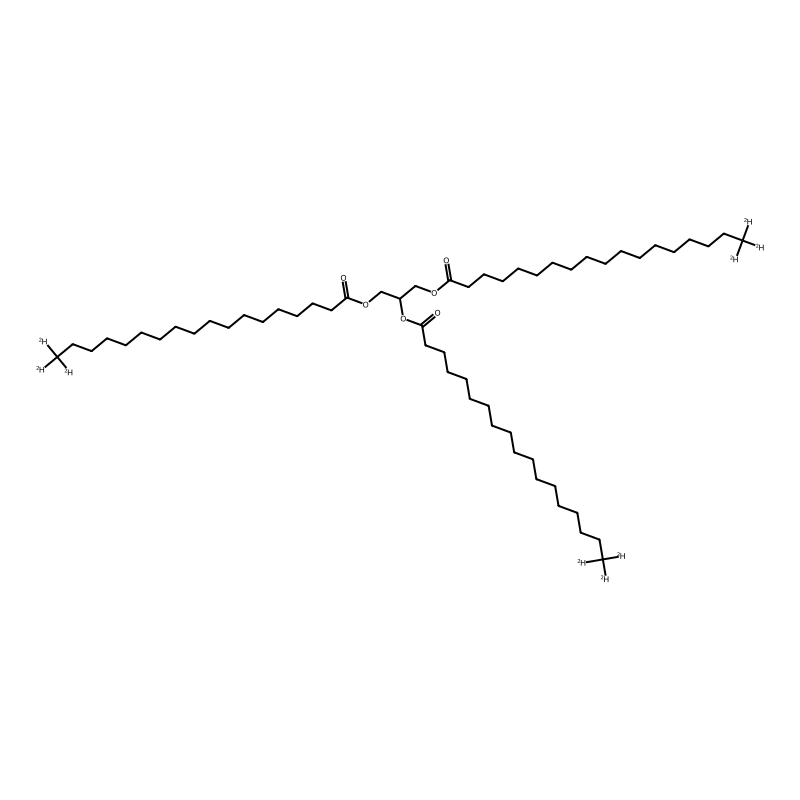

Glyceryl tri(octadecanoate-18,18,18-d3)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Glyceryl tri(octadecanoate-18,18,18-d3) is a deuterated derivative of glyceryl tri(octadecanoate), which is an ester formed from glycerol and three molecules of octadecanoic acid (commonly known as stearic acid). The presence of deuterium (indicated by the "d3" in its name) signifies that three hydrogen atoms in the octadecanoate chains have been replaced with deuterium isotopes, enhancing its utility in various scientific applications, particularly in tracing and labeling studies. This compound has the molecular formula C57H110O6 and a molecular weight of approximately 885.47 g/mol .

Isotope Tracer Studies

The presence of the deuterium isotope allows Glyceryl tri(octadecanoate-18,18,18-d3) to be used as a tracer molecule in studies related to fat metabolism and absorption. Since the deuterium is a stable isotope, it does not alter the chemical behavior of the molecule significantly, but its presence allows researchers to distinguish it from endogenous triglycerides in the body. This enables them to track the movement and processing of dietary fats within an organism [].

Here are some examples of how Glyceryl tri(octadecanoate-18,18,18-d3) can be used in isotope tracer studies:

- Investigating Digestion and Absorption: By feeding Glyceryl tri(octadecanoate-18,18,18-d3) to a research subject and measuring the appearance of deuterium in various tissues and body fluids, scientists can gain insights into how efficiently dietary fats are digested and absorbed in the gut [].

- Studying Lipid Metabolism: Tracking the fate of the deuterium label in different organs helps researchers understand how the body utilizes and stores dietary fats. This information is valuable in studies related to obesity, diabetes, and other metabolic disorders [].

- Hydrolysis: In the presence of water and an acid or base catalyst, glyceryl tri(octadecanoate-18,18,18-d3) can be hydrolyzed to yield glycerol and octadecanoic acid.

- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, leading to different fatty acid esters.

- Oxidation: The compound can be oxidized to form various products depending on the conditions, which may include aldehydes or carboxylic acids.

These reactions are crucial for understanding its behavior in biological systems and industrial applications.

The synthesis of glyceryl tri(octadecanoate-18,18,18-d3) typically involves:

- Esterification: This process combines glycerol with octadecanoic acid in the presence of a catalyst (such as sulfuric acid) under controlled temperature conditions to form the ester.

- Deuteration: The introduction of deuterium can be achieved through various methods such as using deuterated solvents or reagents during the reaction. This step is critical for obtaining the deuterated form of the compound.

- Purification: Following synthesis, purification techniques such as chromatography may be employed to isolate glyceryl tri(octadecanoate-18,18,18-d3) from unreacted materials and by-products.

Glyceryl tri(octadecanoate-18,18,18-d3) has several applications:

- Research Tool: It is widely used in metabolic studies as a tracer due to its deuterated nature.

- Cosmetics: As an emollient and skin conditioning agent in cosmetic formulations due to its fatty acid content.

- Food Industry: Its properties may also find applications in food formulations where fat content needs to be monitored or modified.

Interaction studies involving glyceryl tri(octadecanoate-18,18,18-d3) focus on its behavior within biological systems. These studies examine how this compound interacts with cellular membranes and proteins involved in lipid metabolism. Additionally, research may investigate its interactions with other dietary fats and how these affect absorption rates or metabolic pathways.

Glyceryl tri(octadecanoate-18,18,18-d3) shares structural similarities with other fatty acid esters but is unique due to its deuterated nature. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Feature |

|---|---|---|

| Glyceryl tri(stearate) | C57H110O6 | Non-deuterated version |

| Glyceryl monooleate | C21H40O4 | Contains oleic acid instead of stearic |

| Glyceryl trilinoleate | C57H104O6 | Contains linoleic acid |

| Glyceryl trioleate | C57H106O6 | Contains oleic acid |

| Glyceryl tricaprylate | C21H42O6 | Shorter chain fatty acids |

The uniqueness of glyceryl tri(octadecanoate-18,18,18-d3) lies primarily in its isotopic labeling with deuterium, which enhances its traceability in metabolic studies compared to non-deuterated counterparts. This feature allows researchers to track the compound's pathway through biological systems more effectively than traditional fatty acids.

The synthesis of Glyceryl tri(octadecanoate-18,18,18-d3), commonly known as tristearin-d9, represents a sophisticated approach to deuterium incorporation into triglyceride molecules. This deuterated analog of tristearin incorporates nine deuterium atoms specifically at the terminal methyl positions of the three stearic acid chains, creating a highly valuable isotopically labeled compound for research applications [1] [2] [3].

Fundamental Synthetic Approaches

The preparation of tristearin-d9 follows established methodologies for deuterium incorporation into organic molecules, with specific adaptations for triglyceride structures. The primary synthetic route involves the esterification of glycerol with deuterated stearic acid derivatives or the direct deuterium exchange on preformed tristearin molecules [1] [4].

The synthetic process typically begins with the preparation of deuterated stearic acid precursors. Octadecanoic acid-18,18,18-d3 serves as the key building block, where deuterium atoms are specifically positioned at the terminal carbon atom of the fatty acid chain [1] [3]. This selective positioning ensures that the resulting triglyceride maintains the characteristic mass shift of +9 atomic mass units compared to the non-deuterated compound.

Catalytic Systems and Reaction Conditions

Modern synthetic approaches employ heterogeneous catalytic systems for efficient deuterium incorporation. Palladium on carbon and platinum on carbon catalysts have demonstrated exceptional performance in facilitating hydrogen-deuterium exchange reactions under controlled conditions [5]. The reaction parameters typically include temperatures ranging from 100-200°C, reaction times of 4-24 hours, and the use of inert atmospheres to prevent oxidative degradation [6] [5].

Table 2 summarizes the optimal synthesis conditions for tristearin-d9 production. The catalyst loading generally ranges from 3-10% by weight relative to the substrate, with higher loadings providing more complete deuterium incorporation but potentially increasing purification challenges [5]. The choice of deuterium source significantly impacts the overall efficiency and cost-effectiveness of the synthesis, with deuterium gas being preferred for large-scale production and deuterated reagents for specialized laboratory-scale preparations [6].

Mechanistic Considerations

The mechanism of deuterium incorporation in tristearin synthesis involves multiple pathways depending on the specific synthetic approach employed. In metal-catalyzed hydrogen-deuterium exchange reactions, the process proceeds through the formation of metal-hydride intermediates that facilitate the selective replacement of hydrogen atoms with deuterium [7] [6].

The selectivity for terminal methyl group deuteration arises from the greater accessibility of these positions compared to internal carbons within the fatty acid chain. The metal catalyst preferentially activates the terminal carbon-hydrogen bonds due to their reduced steric hindrance and favorable electronic environment [6]. This selectivity is crucial for achieving the desired isotopic labeling pattern and minimizing unwanted deuterium incorporation at other positions.

Process Optimization and Scale-Up Considerations

The optimization of tristearin-d9 synthesis requires careful attention to multiple variables affecting both yield and isotopic purity. Temperature control emerges as a critical parameter, with higher temperatures promoting more complete deuterium exchange but potentially leading to side reactions or thermal degradation of the triglyceride structure [6] [5].

Solvent selection plays a vital role in determining reaction efficiency and product isolation. Deuterated solvents, while expensive, often provide superior deuterium incorporation levels by establishing an isotopic equilibrium that favors deuterium retention in the product [8] [6]. Alternatively, solvent-free conditions can be employed to reduce costs and simplify purification procedures, though these approaches may require more stringent temperature and atmosphere control.

The reaction atmosphere must be carefully maintained to prevent oxidative processes that could compromise product quality. Inert gas environments using nitrogen or argon effectively exclude oxygen and moisture, both of which can interfere with the deuterium incorporation process and lead to product degradation [5].

Isotopic Labeling Strategies: Deuterium Incorporation Methods

The incorporation of deuterium into organic molecules represents a fundamental technique in isotopic labeling, with applications spanning from mechanistic studies to pharmaceutical development. For tristearin-d9 synthesis, several distinct strategies have been developed to achieve efficient and selective deuterium incorporation while maintaining the structural integrity of the triglyceride framework [9] [6] [10].

Direct Hydrogen-Deuterium Exchange Methodologies

Direct hydrogen-deuterium exchange represents the most widely employed approach for deuterium incorporation in fatty acid derivatives. This methodology leverages the inherent lability of certain carbon-hydrogen bonds under appropriate catalytic conditions to facilitate isotopic substitution [11] [6]. The process is particularly effective for terminal methyl groups in fatty acid chains, where the electronic environment favors hydrogen abstraction and subsequent deuterium incorporation.

The exchange mechanism proceeds through the formation of carbanion intermediates stabilized by the adjacent carbonyl functionality or through metal-catalyzed activation of carbon-hydrogen bonds [7] [12]. In the presence of deuterium sources such as deuterium oxide or deuterium gas, these activated intermediates undergo isotopic exchange to yield deuterated products with high selectivity for the desired positions [6] [5].

Acid-catalyzed deuterium exchange reactions utilize strong acids such as deuterated trifluoroacetic acid or deuterated sulfuric acid to protonate the substrate and activate specific hydrogen atoms for exchange [11] [13]. This approach is particularly effective for compounds containing acidic hydrogen atoms, though it requires careful control of reaction conditions to prevent unwanted side reactions or decomposition of the triglyceride structure.

Base-catalyzed exchange reactions employ deuterated bases such as sodium deuteroxide or potassium deuteroxide to deprotonate acidic hydrogen atoms and facilitate deuterium incorporation through subsequent protonation with deuterium-containing solvents [12] [5]. This methodology offers excellent selectivity for alpha-hydrogen atoms adjacent to electron-withdrawing groups but may require protection of sensitive functional groups during the reaction.

Metal-Catalyzed Deuteration Techniques

Metal-catalyzed deuteration represents a highly sophisticated approach to deuterium incorporation, offering exceptional control over both regioselectivity and stereoselectivity. Transition metal complexes, particularly those based on palladium, platinum, and rhodium, have demonstrated remarkable efficacy in facilitating hydrogen-deuterium exchange under mild conditions [6] [5].

Palladium-catalyzed deuteration employs the unique ability of palladium to activate carbon-hydrogen bonds through oxidative addition and subsequent reductive elimination processes. The reaction typically proceeds under hydrogen-deuterium gas mixtures or in the presence of deuterium oxide as the deuterium source [5]. The palladium catalyst facilitates the cleavage of carbon-hydrogen bonds and their subsequent reformation with deuterium, providing high levels of isotopic incorporation with minimal side product formation.

Platinum-catalyzed systems offer complementary reactivity patterns, often exhibiting different regioselectivity preferences compared to palladium catalysts. These systems are particularly effective for the deuteration of saturated fatty acid chains, where the robust nature of platinum catalysts allows for operation under more forcing conditions without catalyst deactivation [6] [5].

Photoredox-catalyzed deuteration has emerged as an innovative approach that combines the advantages of mild reaction conditions with high selectivity for specific carbon-hydrogen bonds. This methodology employs photocatalysts such as iridium or ruthenium complexes to generate reactive intermediates under visible light irradiation, facilitating deuterium incorporation through hydrogen atom transfer processes [14] [9].

Enzymatic Deuteration Approaches

Enzymatic deuteration represents a biologically inspired approach to isotopic labeling that offers exceptional selectivity and operates under physiological conditions. While less commonly employed for triglyceride synthesis, enzymatic methods have shown promise for the preparation of deuterated fatty acid precursors that can subsequently be incorporated into tristearin structures [15] [16].

Lipase-catalyzed reactions can be conducted in deuterated solvents to facilitate deuterium incorporation during enzymatic transformations. The high specificity of lipases for particular substrate conformations and reaction pathways provides opportunities for regioselective deuterium incorporation that may be challenging to achieve through purely chemical methods [15].

Dehydrogenase enzymes operating in deuterium oxide can catalyze the stereoselective incorporation of deuterium during oxidation-reduction processes. These enzymes offer the advantage of operating under mild conditions and providing products with defined stereochemical configurations, though their application to triglyceride synthesis requires careful consideration of substrate specificity and enzyme stability [15] [16].

Isotope Exchange Equilibrium Considerations

The efficiency of deuterium incorporation depends critically on establishing favorable isotope exchange equilibria that drive the reaction toward the desired deuterated products. The thermodynamic preference for deuterium retention versus hydrogen retention varies significantly depending on the chemical environment and the specific hydrogen-deuterium exchange pathway [11] [17].

Equilibrium constants for hydrogen-deuterium exchange typically favor deuterium incorporation at acidic positions due to the slightly stronger carbon-deuterium bonds compared to carbon-hydrogen bonds. This thermodynamic preference, known as the primary kinetic isotope effect, provides a driving force for deuterium retention in the final product [11] [17].

The use of large excesses of deuterium-containing reagents or solvents helps shift the equilibrium toward complete deuterium incorporation. However, economic considerations often necessitate optimization of the deuterium source stoichiometry to balance incorporation efficiency with reagent costs [8] [6].

Solvent effects play a crucial role in determining isotope exchange equilibria, with protic deuterated solvents generally providing more efficient deuterium incorporation than aprotic systems. The ability of the solvent to participate in hydrogen bonding and isotopic exchange processes directly influences the overall reaction efficiency and the extent of deuterium incorporation achieved [11] [17].

Purification and Purity Assessment Protocols

The purification and purity assessment of deuterated tristearin represents a critical phase in the synthesis workflow, requiring sophisticated analytical techniques and purification methodologies specifically adapted for isotopically labeled compounds. The successful isolation of high-purity tristearin-d9 demands careful consideration of both chemical purity and isotopic enrichment parameters [18] [19].

Chromatographic Purification Techniques

Chromatographic separation methods form the cornerstone of tristearin-d9 purification, offering the resolution necessary to separate deuterated products from non-deuterated starting materials and partially deuterated intermediates. Column chromatography using silica gel stationary phases provides an effective first-step purification approach, with typical recovery yields ranging from 60-85% as detailed in Table 4 [20] [21].

The selection of mobile phase systems critically influences the separation efficiency and product recovery. Normal-phase chromatography employing hexane-ethyl acetate gradient elution systems has demonstrated excellent performance for triglyceride separations, with the ability to resolve compounds differing in polarity by small increments [20] [22]. The relatively non-polar nature of tristearin-d9 typically results in early elution from silica gel columns, facilitating separation from more polar impurities and degradation products.

High-Performance Liquid Chromatography provides superior resolution and reproducibility compared to traditional column chromatography, achieving purities of 98-99.5% with recovery yields of 80-95% [23] [24]. Reversed-phase systems using C18 stationary phases and methanol-acetonitrile mobile phases offer excellent separation of triglyceride species based on fatty acid chain length and degree of unsaturation. The use of evaporative light scattering detection enables quantitative monitoring of non-chromophoric lipid compounds throughout the purification process [20] [21].

Supercritical Fluid Chromatography has emerged as an environmentally sustainable alternative for lipid purification, offering rapid separation times and high resolution with recovery yields of 75-90% [24]. The use of carbon dioxide as the primary mobile phase, modified with small amounts of organic co-solvents, provides excellent separation efficiency while eliminating the need for large volumes of organic solvents. This approach is particularly advantageous for preparative-scale purifications where solvent disposal costs and environmental considerations are significant factors.

Recrystallization and Physical Purification Methods

Recrystallization represents a classical yet highly effective purification technique for tristearin-d9, capable of achieving purities of 95-98% with recovery yields of 70-90% [25]. The selection of appropriate solvent systems is critical for successful recrystallization, with the ideal solvent exhibiting high solubility for the target compound at elevated temperatures and minimal solubility at reduced temperatures.

Ethanol and methanol have proven particularly effective as recrystallization solvents for tristearin derivatives, providing good solubility at reflux temperatures while promoting crystallization upon cooling [26] [27]. The addition of water as an anti-solvent can further enhance the driving force for crystallization and improve the rejection of impurities during crystal formation.

The crystallization process must be carefully controlled to achieve optimal purity and yield. Slow cooling rates generally provide better crystal quality and higher purity levels, though at the expense of longer processing times. Seeding with pure tristearin-d9 crystals can promote nucleation and improve the reproducibility of the crystallization process [26].

Sublimation offers an alternative physical purification method for tristearin-d9, though its application is limited by the relatively high molecular weight and low volatility of the compound. When applicable, sublimation provides exceptionally high purity levels (90-98%) with minimal solvent requirements, making it an environmentally attractive purification option [28].

Advanced Analytical Characterization Methods

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for confirming the structural integrity and isotopic enrichment of tristearin-d9. Proton Nuclear Magnetic Resonance analysis enables direct observation of residual hydrogen atoms in the deuterated compound, providing quantitative information about the extent of deuterium incorporation [29] [30] [31].

The characteristic quintet pattern observed for residual methyl protons in partially deuterated compounds provides definitive evidence for deuterium incorporation at the terminal positions of the fatty acid chains [29]. Integration of these signals relative to internal standards allows precise quantification of isotopic enrichment levels, with typical values exceeding 99 atom percent deuterium for high-quality preparations [1] [31].

Deuterium Nuclear Magnetic Resonance spectroscopy offers complementary information by directly observing the incorporated deuterium atoms. While deuterium Nuclear Magnetic Resonance exhibits lower sensitivity compared to proton Nuclear Magnetic Resonance due to the lower gyromagnetic ratio of deuterium, it provides unambiguous confirmation of deuterium location and can detect deuterium incorporation at natural abundance levels [29] [30] [32].

High-Resolution Mass Spectrometry provides exceptional sensitivity and specificity for isotopic purity determination, capable of detecting deuterium content at nanogram sample levels [18] [33] [34]. Electrospray ionization coupled with high-resolution mass analyzers enables the resolution of individual isotopologue species, allowing quantitative assessment of deuterium incorporation based on the relative intensities of molecular ion peaks differing by one or more mass units [18] [33].

Quantitative Purity Assessment Protocols

The development of robust analytical protocols for tristearin-d9 purity assessment requires integration of multiple analytical techniques to provide comprehensive characterization of both chemical and isotopic purity. Table 3 summarizes the comparative performance characteristics of the principal analytical methods employed for purity determination.

Mass spectrometric methods offer superior sensitivity and specificity for isotopic analysis, with the ability to distinguish individual isotopologue species and quantify their relative abundances [35] [33] [34]. The DGet software tool represents a recent advancement in deuterium content determination, providing automated analysis of mass spectral data to calculate deuteration percentages and isotopologue distributions [35].

Gas Chromatography-Mass Spectrometry provides excellent separation of triglyceride species combined with quantitative mass spectrometric detection. The technique is particularly valuable for detecting and quantifying trace impurities that may not be resolved by other analytical methods [36]. However, the high molecular weight of tristearin-d9 may necessitate derivatization to improve volatility and chromatographic performance.

Liquid Chromatography-Mass Spectrometry offers the advantage of analyzing intact triglyceride molecules without the need for derivatization, while providing excellent sensitivity and specificity for isotopic analysis [18] [19]. The technique enables simultaneous assessment of chemical purity and isotopic enrichment in a single analytical run, making it highly efficient for routine quality control applications.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant